molecular formula C10H9ClN2 B1522917 1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride CAS No. 41472-79-1

1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B1522917
CAS No.: 41472-79-1
M. Wt: 192.64 g/mol
InChI Key: RXVLCKHFDWTWTB-UHFFFAOYSA-N
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Description

The compound “N-(prop-2-yn-1-yl)guanidine hydrochloride” has a molecular weight of 133.58 and is stored at room temperature .


Synthesis Analysis

A paper discusses the synthesis of 1,2,3-triazole hybrids with amine-ester functionality . The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Physical and Chemical Properties Analysis

The compound “N-(prop-2-yn-1-yl)guanidine hydrochloride” is a powder stored at room temperature . It has a molecular weight of 133.58 .

Scientific Research Applications

1. Anticancer Potential

Compounds containing benzimidazole structures, similar to 1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride, have been synthesized and studied for their potential anticancer effects. For instance, benzimidazole-based Schiff base copper(II) complexes have demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines (Paul et al., 2015). Similarly, thiabendazole-derived 1,2,3-triazole compounds have shown significant antiproliferative activity against various human cancer cell lines, with some compounds inducing apoptotic cell death (El Bourakadi et al., 2020).

2. Corrosion Inhibition

Benzothiazole derivatives, which share structural similarities with this compound, have been used as corrosion inhibitors. Studies have found that these compounds can effectively inhibit steel corrosion in acidic solutions, demonstrating their potential as protective agents in industrial applications (Hu et al., 2016).

3. Neuroprotective Research

Research into Schiff bases, similar in structure to this compound, has explored their potential use in treating neurodegenerative diseases like Alzheimer's. Bioinformatic characterization of these compounds has suggested their applicability as neuropsychiatric drugs (Avram et al., 2021).

4. Antimicrobial Activity

Benzimidazole derivatives have been evaluated for their antimicrobial properties. For example, novel benzimidazole derivatives bearing a benzothiazole nucleus have been synthesized and tested for their antimicrobial activity, showing promising results against bacterial and fungal strains (Kendre et al., 2015).

5. Antiviral Research

Some benzotriazole and benzothiazole derivatives, which are structurally related to this compound, have shown effectiveness in inhibiting viral replication. For instance, a study on TBZE-029, a thiazolobenzimidazole, revealed its ability to inhibit enterovirus replication by targeting specific regions in the viral protein 2C (De Palma et al., 2008).

Safety and Hazards

The compound “N-(prop-2-yn-1-yl)guanidine hydrochloride” has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

1-prop-2-ynylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.ClH/c1-2-7-12-8-11-9-5-3-4-6-10(9)12;/h1,3-6,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVLCKHFDWTWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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